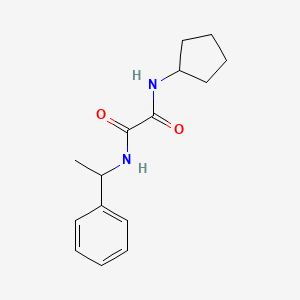

N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11(12-7-3-2-4-8-12)16-14(18)15(19)17-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKASWAHOEQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformation of N1 Cyclopentyl N2 1 Phenylethyl Oxalamide

Spectroscopic Characterization Techniques for Structural Elucidation

The precise molecular structure of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide can be unequivocally determined through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the key functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms within the cyclopentyl, 1-phenylethyl, and oxalamide moieties.

In ¹H NMR, the protons on the cyclopentyl ring would likely appear as a complex multiplet due to spin-spin coupling. The methine proton of the 1-phenylethyl group would give a distinct signal, coupled to the adjacent methyl protons, which would appear as a doublet. The aromatic protons of the phenyl group would resonate in the downfield region, typically between 7 and 8 ppm. The N-H protons of the amide groups would appear as broad singlets, and their chemical shift can be sensitive to solvent and temperature, which can be indicative of hydrogen bonding. researchgate.netresearchgate.net

In ¹³C NMR, distinct signals would be observed for the carbonyl carbons of the oxalamide group, typically in the range of 160-170 ppm. The carbons of the phenyl ring would show signals in the aromatic region (120-140 ppm), while the aliphatic carbons of the cyclopentyl and 1-phenylethyl groups would appear in the upfield region. The number of distinct signals would confirm the asymmetry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| NH (Amide) | 7.5 - 8.5 | Broad Singlet |

| CH (phenylethyl) | 4.5 - 5.0 | Quartet |

| CH (cyclopentyl) | 3.8 - 4.2 | Multiplet |

| CH₂ (cyclopentyl) | 1.4 - 1.9 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Oxalamide) | 160 - 165 |

| C (aromatic, substituted) | 140 - 145 |

| C (aromatic) | 125 - 130 |

| CH (phenylethyl) | 50 - 55 |

| CH (cyclopentyl) | 50 - 55 |

| CH₂ (cyclopentyl) | 25 - 35 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide would be characterized by several key absorption bands.

A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide groups (Amide I band). ekb.eg The N-H stretching vibrations of the secondary amide groups would appear as a distinct peak or peaks in the range of 3200-3400 cm⁻¹. ekb.eg The N-H bending vibration (Amide II band) is typically observed around 1520-1570 cm⁻¹. Furthermore, C-H stretching vibrations from the aliphatic (cyclopentyl and phenylethyl) and aromatic (phenyl) groups would be visible around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide) | Stretching (Amide I) | 1650 - 1680 | Strong |

| N-H (Amide) | Bending (Amide II) | 1520 - 1570 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, mass spectrometry would be used to determine the molecular weight and confirm the elemental formula. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₅H₂₀N₂O₂).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Cleavage of the amide bonds or fragmentation of the cyclopentyl and phenylethyl side chains would result in characteristic fragment ions, further corroborating the proposed structure.

Crystallographic Analysis and Solid-State Conformations of Oxalamide Derivatives

Conformational Analysis and Tautomeric Forms of the Oxalamide Moiety

The oxalamide moiety can theoretically exist in different conformational and tautomeric forms. Conformational analysis of simple oxalamides, like N,N'-dimethyloxalamide, has revealed several minimum energy conformations. acs.org The most stable conformation is typically the all-trans (ttt) form, where the C-N, C-C, and C-N bonds are all in a trans arrangement. acs.org This preference for the trans conformation is observed both in the gas phase and in the solid state. acs.org

Tautomerism, the interconversion of structural isomers through the migration of a proton, is also a possibility for the oxalamide group. The amide-iminol tautomerism (H-N-C=O ⇌ N=C-O-H) is a well-known phenomenon in amides. wikipedia.org For oxalamides, this could lead to the formation of various iminol tautomers. However, quantum-chemical studies on related compounds like oxamic acid have shown that the amide form is significantly more stable than the iminol forms. researchgate.net Therefore, under normal conditions, N1-cyclopentyl-N2-(1-phenylethyl)oxalamide is expected to exist predominantly in its diamide (B1670390) form.

Intermolecular and Intramolecular Interactions in Oxalamide Systems (e.g., Hydrogen Bonding)

The oxalamide functionality is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it capable of forming robust intermolecular and intramolecular hydrogen bonds. researchgate.net These interactions play a crucial role in determining the conformation and crystal packing of oxalamide derivatives. researchgate.netrsc.org

Intermolecular hydrogen bonding is a dominant feature in the crystal structures of many oxalamides. researchgate.netmdpi.com Typically, adjacent molecules form hydrogen-bonded ribbons or sheets, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. mdpi.com This self-complementary hydrogen bonding is a key factor in the self-assembly and crystal engineering of oxalamide-containing structures. researchgate.net

Intramolecular hydrogen bonding can also occur, particularly when suitable acceptor atoms are present in the substituents. rsc.org The formation of an intramolecular hydrogen bond can lead to a more planar and rigid conformation of the molecule. rsc.org The presence and strength of these hydrogen bonds can be investigated using techniques such as variable temperature NMR spectroscopy. rsc.org In the case of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, intramolecular hydrogen bonding between the N-H proton and a carbonyl oxygen could potentially stabilize certain conformations. The interplay between these intra- and intermolecular interactions ultimately governs the supramolecular architecture of the compound in the solid state. researchgate.netrsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| N1-cyclopentyl-N2-(1-phenylethyl)oxalamide |

| N,N'-dimethyloxalamide |

| N,N'-dibutyloxamide |

Computational Chemistry and Molecular Modeling of N1 Cyclopentyl N2 1 Phenylethyl Oxalamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like N1-cyclopentyl-N2-(1-phenylethyl)oxalamide. These calculations provide data on the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. nih.gov For oxalamide derivatives, modifications to the cyclopentyl or phenylethyl moieties would be expected to modulate these frontier orbital energies, thereby fine-tuning the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study charge transfer and conjugative interactions within the molecule. nih.gov For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, NBO analysis can quantify the delocalization of electrons across the central oxalamide bridge and between the aryl and alkyl substituents. These electronic interactions are vital for the molecule's conformational stability and its ability to engage in non-covalent interactions with biological targets.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| N1-cyclopentyl-N2-(1-phenylethyl)oxalamide | -6.15 | -1.20 | 4.95 | 3.5 |

| Derivative A (electron-donating group on phenyl) | -5.90 | -1.15 | 4.75 | 4.2 |

| Derivative B (electron-withdrawing group on phenyl) | -6.40 | -1.50 | 4.90 | 2.8 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, MD simulations provide critical insights into its conformational flexibility, which is essential for its interaction with biological targets. The molecule's rotatable bonds, particularly around the oxalamide core, allow it to adopt various shapes or conformations.

Explicitly solvated all-atom MD simulations can be performed to understand how the molecule behaves in a physiological environment, such as water. osti.gov These simulations track the trajectory of the molecule over nanoseconds or longer, revealing the most stable or frequently adopted conformations. mdpi.com The results can be analyzed to determine the radius of gyration, root-mean-square deviation (RMSD), and to identify key intramolecular hydrogen bonds that stabilize certain conformations. nih.gov Understanding the dynamic nature of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide is crucial, as a biological receptor may preferentially bind to a specific, low-energy conformation. osti.gov The chiral center at the 1-phenylethyl group, in particular, imposes significant conformational constraints that can be thoroughly explored using these simulation techniques. osti.gov

| Simulation Parameter | Value | Indication |

|---|---|---|

| Simulation Time | 200 ns | Duration of the physical motion simulation. mdpi.com |

| Solvent | Explicit Water | Mimics physiological conditions. osti.gov |

| Average RMSD | 2.5 Å | Measures the average deviation from the starting structure, indicating stability. |

| Predominant Conformation Cluster | Cluster 1 (45% occupancy) | Identifies the most frequently adopted molecular shape. |

Virtual Screening and Ligand-Based Design Strategies for Oxalamide Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. rsc.org When the three-dimensional structure of the target is unknown, ligand-based virtual screening (LBVS) becomes a particularly valuable approach. cam.ac.uk This method relies on the principle that molecules with similar structures are likely to have similar biological activities.

For the development of new oxalamide derivatives, a known active molecule, such as a potent N1-cyclopentyl-N2-(1-phenylethyl)oxalamide analogue, can be used as a template. cam.ac.uk Pharmacophore modeling, a key LBVS technique, involves identifying the essential steric and electronic features required for bioactivity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and using this model as a 3D query to screen compound databases. cam.ac.uk This strategy allows for the rapid identification of novel and structurally diverse compounds that possess the key features of the oxalamide scaffold but may have improved properties. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activity, enabling the prediction of potency for newly designed oxalamide derivatives. nih.govresearchgate.net

Molecular Docking Studies for Putative Target Interactions

When the 3D structure of a biological target (like an enzyme or receptor) is known, molecular docking can be employed to predict how N1-cyclopentyl-N2-(1-phenylethyl)oxalamide and its derivatives might bind to it. rsc.org Docking algorithms place the molecule (the ligand) into the binding site of the target protein and score the different binding poses based on factors like electrostatic and van der Waals interactions.

These studies can reveal specific, crucial interactions, such as hydrogen bonds between the oxalamide's amide groups and amino acid residues (e.g., Arginine) in the active site. rsc.org The orientation of the cyclopentyl and phenylethyl groups can also be analyzed to see how they fit into hydrophobic pockets within the target. The results of docking studies are critical for structure-based drug design, providing a rational basis for modifying the oxalamide structure to enhance binding affinity and selectivity. For instance, docking might suggest that adding a specific substituent to the phenyl ring could lead to a new, favorable interaction with the target protein, thereby increasing the compound's potency. rsc.org This approach combines ligand structural information with protein target information in a hybrid virtual screening model. nih.gov

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Neuraminidase rsc.org | -9.5 | Arg118, Arg292, Arg371 | Hydrogen Bond with oxalamide core rsc.org |

| Ile222, Arg224 | Hydrophobic interaction with phenyl ring | ||

| Plasminogen Activator Inhibitor-1 (PAI-1) | -8.8 | Arg30, Lys122 | Hydrogen Bond with amide groups |

| Met110, Val111 | Hydrophobic interaction with cyclopentyl group |

Preclinical Pharmacological and Biological Activities of N1 Cyclopentyl N2 1 Phenylethyl Oxalamide and Analogues

In Vitro Assessment of Biological Activities

The versatility of the oxalamide core structure allows for diverse biological interactions, leading to activities ranging from enzyme inhibition to the modulation of cellular pathways.

Oxalamide derivatives have demonstrated notable capabilities as enzyme inhibitors. Research has shown that certain analogues can inhibit kinases, which are critical enzymes in cell signaling pathways often dysregulated in cancer. While specific studies on neuraminidase, IMPDH, or methionine aminopeptidase (B13392206) inhibition by N1-cyclopentyl-N2-(1-phenylethyl)oxalamide analogues are not prominent, the class shows significant activity against other enzymes.

For instance, a range of synthesized oxamide (B166460) ligands exhibited good inhibitory activity against lipoxygenase, an enzyme involved in metabolic pathways related to pathological conditions like cancer. researchgate.netnih.gov In these studies, unsubstituted oxamide did not show significant lipoxygenase inhibition, highlighting the importance of the substituted side groups for biological activity. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding mechanisms of these compounds within the enzyme's active site. researchgate.net Furthermore, some oxalamides have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

The ability of oxalamide derivatives to modulate receptor function is an area of active investigation. Although specific data on the modulation of the APJ receptor or the Histamine H3 receptor by these compounds is limited, there is evidence suggesting potential interaction with viral envelope proteins like gp120. Some oxalamide structures have been evaluated as HIV-1 inhibitors, which may involve interactions with viral components crucial for entry into host cells. acs.org The broader family of carboxamide derivatives has been studied for their role as modulators of ionotropic glutamate (B1630785) receptors, indicating the potential for this chemical class to interact with various receptor systems. nih.gov

Cell-based assays have confirmed a spectrum of biological effects for oxalamide analogues, positioning them as promising candidates for various therapeutic areas. ontosight.ai

Antioxidant Activity: Several N,N-bis substituted oxalamide derivatives have been screened for their antioxidant properties. ijbbku.com A study using a DPPH radical scavenging assay found that derivatives with bis(2,5-dimethylphenyl), bis(3-bromophenyl), and bis(4-bromophenyl) substitutions demonstrated significant antioxidant activity, with IC50 values comparable to the standard drug, butylated hydroxyanisole (BHA). ijbbku.com

Anticancer Activity: The anticancer potential of oxalamides is a field of ongoing research. ontosight.ai Some ferrocene-containing oxalamide derivatives have been investigated for their cytotoxicity against tumor cell lines, including mammary adenocarcinoma (MCF7), cervical adenocarcinoma (HeLa), and hepatocellular carcinoma (HepG2) cells. acs.org However, in another study, a series of synthesized oxalamide derivatives were found to be inactive against B-cell lymphoma cell lines (RAJI and DOHH2). ijbbku.com This variability highlights the critical role of specific structural features in determining anticancer efficacy.

Antiviral and Antimicrobial Activity: Oxalamides have been reported to possess potential antiviral and antimicrobial properties. ontosight.ai Some have been studied for their ability to inhibit viral replication, including activity against HIV-1. acs.orgontosight.ai Additionally, the related oxadiazole class of compounds, which shares structural similarities, has been extensively studied for antibacterial activity, particularly against multidrug-resistant Gram-negative bacteria and Staphylococcus aureus. nih.govmdpi.comnih.gov

| Compound | Substitution | Assay | IC50 (μM) | Reference |

|---|---|---|---|---|

| Analogue 1 | bis(2,5-dimethylphenyl) | DPPH Radical Scavenging | 51.2 | ijbbku.com |

| Analogue 2 | bis(4-bromophenyl) | DPPH Radical Scavenging | 47.3 | ijbbku.com |

| Analogue 3 | bis(3-bromophenyl) | DPPH Radical Scavenging | 55.4 | ijbbku.com |

| BHA (Standard) | - | DPPH Radical Scavenging | 44.2 | ijbbku.com |

Apoptosis, or programmed cell death, is a crucial process in development and disease. The Inhibitor of Apoptosis (IAP) family of proteins are key regulators of this process and represent important pharmacological targets in cancer. nih.gov While direct evidence of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide or its close analogues acting as IAP inhibitors is not available, related heterocyclic compounds have been shown to induce apoptosis. For example, some synthetic 1,3-thiazole derivatives incorporated with a phthalimide (B116566) structure were found to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. nih.gov This involves the release of cytochrome c from mitochondria and the subsequent activation of caspases. nih.gov The ability of certain compounds to modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a key indicator of their pro-apoptotic potential. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological potency of a chemical series. For oxalamide and related derivatives, SAR investigations have provided valuable insights.

In studies of antioxidant oxalamides, the nature and position of substituents on the phenyl rings were found to be critical. ijbbku.com Derivatives with highly electronegative groups showed no activity, whereas others demonstrated good antioxidant properties, suggesting that electronic effects influence the compound's ability to scavenge free radicals. ijbbku.com

For the related oxadiazole class of antibiotics, extensive SAR studies involving the synthesis and evaluation of numerous derivatives have been conducted. nih.gov These studies explored how modifications to different parts of the molecule impacted antibacterial activity against Gram-positive bacteria, leading to the identification of compounds with potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov Such studies are crucial for the rational design of new analogues with improved efficacy and pharmacological profiles. nih.govresearchgate.net

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the development of any therapeutic agent. For oxalamide analogues, mechanistic investigations often involve a combination of computational and experimental approaches.

Molecular docking studies have been employed to predict and rationalize the binding of oxalamide derivatives to the active sites of enzymes like lipoxygenase. researchgate.netnih.gov These computational models help to identify key interactions, such as the coordination with metal ions in the enzyme's active site, that are responsible for the inhibitory activity. researchgate.net

In the context of anticancer activity, mechanistic studies have focused on the induction of apoptosis. Assays for DNA fragmentation and caspase-3 activity, along with RT-PCR analysis of apoptosis markers, have suggested that some related compounds trigger cell death via the intrinsic mitochondrial pathway. nih.gov For other compounds, the mechanism may involve the activation of specific cellular stress responses, such as the unfolded protein response (UPR), which can lead to apoptosis if cellular homeostasis cannot be restored. nih.gov

Target Identification and Validation

The oxalamide scaffold is recognized for its diverse biological activities, which are largely influenced by the nature of its N1 and N2 substituents. Research into various oxalamide analogues suggests several potential biological targets. These include enzymes and receptors involved in a range of pathological conditions, from infectious diseases to cancer. ontosight.ai

One significant area of investigation for oxalamide derivatives is their potential as antiviral agents. Specifically, certain oxalamides have been identified as inhibitors of HIV-1 entry. nih.gov The viral envelope glycoprotein (B1211001) gp120, which is crucial for the virus's attachment to the host cell receptor CD4, has been validated as a key target for these compounds. nih.gov The binding of these small molecules to gp120 can prevent the conformational changes necessary for viral entry, thus inhibiting the infection process. nih.gov

In the context of anticancer research, oxalamide derivatives are being explored for their potential to modulate various cellular pathways. While specific targets are still under investigation for many compounds, the general mechanisms often involve the induction of apoptosis or the inhibition of cell proliferation. For some heterocyclic compounds with structural similarities, targets such as sterol 14-α demethylase (CYP51) in fungi have been identified, suggesting that related human enzymes could be potential targets for anticancer activity. nih.gov

Furthermore, the broader class of amides, to which oxalamides belong, has shown a wide array of pharmacological activities, including antibacterial, antifungal, and anticonvulsant properties. ijbbku.com The identification of specific molecular targets for these activities is an ongoing area of research. For instance, in some amide derivatives, the inhibition of bacterial cell division proteins like FtsZ has been identified as the mechanism of antibacterial action. nih.gov

Interactive Data Table: Potential Biological Targets of Oxalamide Analogues

| Compound Class | Potential Target | Therapeutic Area |

|---|---|---|

| Oxalamide Derivatives | HIV-1 gp120 | Antiviral (HIV) |

| Amide Derivatives | Bacterial FtsZ | Antibacterial |

| Azole-containing Amides | Fungal CYP51 | Antifungal |

Elucidation of Signaling Pathways

The biological activities of oxalamide analogues are underpinned by their modulation of specific intracellular signaling pathways. In the context of cancer, for example, related dicarboximide compounds have been shown to upregulate genes involved in both receptor-mediated (extrinsic) and mitochondrial (intrinsic) apoptotic pathways. mdpi.com For instance, the upregulation of TNFRSF10B and RIPK1 can promote apoptosis via the extrinsic pathway. mdpi.com

Furthermore, stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK, are often activated in cancer cells in response to cytotoxic agents. mdpi.com Some dicarboximide derivatives have been found to activate these stress-signaling pathways, contributing to their pro-apoptotic effects. mdpi.com Interestingly, in some cases, anti-apoptotic genes associated with NF-kB signaling have also been observed to be upregulated, suggesting a complex cellular response to these compounds. mdpi.com

In the realm of antiviral research, the signaling cascade initiated by the binding of HIV-1 gp120 to the CD4 receptor is a critical pathway that is inhibited by oxalamide-based entry inhibitors. By blocking this initial interaction, these compounds prevent the downstream events that lead to viral fusion and entry into the host cell. nih.gov

In Vitro Absorption, Distribution, Metabolism Studies (ADME) for Lead Optimization

While specific in vitro ADME data for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide are not available, the general principles of lead optimization would necessitate a thorough evaluation of its pharmacokinetic properties. Such studies are crucial for developing a compound with favorable drug-like characteristics.

In silico ADME predictions are often the first step in this process. These computational models estimate properties such as absorption, distribution, metabolism, and excretion based on the chemical structure of the compound. For instance, for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, in silico predictions of absorption percentages ranged from 61.71% to 86.77%. nih.gov Such models also assess compliance with established guidelines for drug-likeness, such as Lipinski's rule of five and Veber's rule, which predict oral bioavailability. nih.gov

Following computational assessment, a battery of in vitro ADME assays is typically performed for lead optimization. These assays provide empirical data on the compound's properties. Key studies include:

Solubility: Determining the solubility of a compound in aqueous buffers at different pH values is fundamental, as poor solubility can limit absorption.

Permeability: Assays using cell-based models, such as Caco-2 or MDCK cells, are used to predict intestinal absorption and potential for blood-brain barrier penetration.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to identify the primary routes of metabolism and to predict its in vivo half-life.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, is determined as this can significantly impact its distribution and availability to target tissues.

CYP450 Inhibition: Assessing the potential of a compound to inhibit major cytochrome P450 enzymes is crucial to avoid drug-drug interactions.

Interactive Data Table: Representative In Silico ADME Predictions for Heterocyclic Compounds

| Compound ID | Predicted Absorption (%) | Lipinski's Rule of 5 Violations | Veber's Rule Compliance |

|---|---|---|---|

| Compound A | 86.77 | 0 | Compliant |

| Compound B | >70 | 0 | Compliant |

| Compound C | >70 | 0 | Compliant |

| Compound D | 61.71 | 0 | Compliant |

Note: This data is for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives and is presented for illustrative purposes. nih.gov

Advanced Research Applications and Novel Material Science Perspectives of Oxalamide Derivatives

Supramolecular Chemistry and Self-Assembly of Oxalamide-Based Systems

The oxalamide core is a self-complementary hydrogen-bonding unit, capable of forming strong and directional intermolecular interactions. This inherent property drives the self-assembly of oxalamide-containing molecules into well-defined, one-dimensional fibrillar networks. These fibers can further entangle to form the three-dimensional framework of gels and other soft materials. The planarity and rigidity of the oxalamide fragment, coupled with its capacity for strong intermolecular hydrogen bonding in both solution and the solid state, make it an excellent building block for supramolecular structures.

The substituents attached to the oxalamide nitrogen atoms play a crucial role in modulating the self-assembly process and the properties of the resulting materials. In the case of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide , the cyclopentyl group provides a degree of lipophilicity and steric bulk, which can influence the packing of the molecules and the solubility of the resulting assemblies. The chiral 1-phenylethyl group is particularly significant as it can introduce chirality into the supramolecular structure, leading to the formation of helical or twisted fibers. The stereochemistry of this group would be expected to have a decisive influence on the handedness and morphology of the self-assembled structures.

Development of Oxalamide-Derived Organogelators for Advanced Materials

Low molecular weight organogelators (LMWOGs) are a class of small molecules that can self-assemble in organic solvents to form thermally reversible gels. Oxalamide derivatives have been extensively investigated as potent LMWOGs due to their predictable and robust self-assembly driven by hydrogen bonding. The resulting gels have potential applications in areas such as drug delivery, art conservation, and as templates for the synthesis of nanomaterials.

The gelation ability of an oxalamide derivative is highly dependent on the nature of its substituents. For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide , the combination of a non-polar cyclopentyl group and an aromatic phenylethyl group suggests that it could be an effective gelator for a range of organic solvents. The chirality of the 1-phenylethyl group is also a key feature, as chiral gelators can impart their chirality to the solvent medium or to co-assembled achiral molecules, which is of interest for applications in asymmetric catalysis and chiral separations.

Below is a table summarizing the gelation properties of some representative oxalamide-based organogelators, which provides a basis for predicting the potential behavior of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide .

| Gelator Structure | Solvent(s) Gelled | Minimum Gelation Concentration (MGC) | Key Structural Features |

| N,N'-Bis(L-valine-tert-butyl ester)oxalamide | Toluene, Cyclohexane | 0.5% w/v | Chiral amino acid esters |

| N,N'-Dicyclohexyl-oxalamide | DMSO/Water | 1.0% w/v | Bulky aliphatic rings |

| N,N'-Dibenzyl-oxalamide | Ethyl Acetate | 0.8% w/v | Aromatic side chains |

Role of Oxalamides in Chemical Biology Probes and Biosensors

The rigid and predictable nature of the oxalamide scaffold makes it an attractive component for the design of chemical biology probes and biosensors. A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or other biomolecule. The oxalamide unit can serve as a central scaffold to which recognition elements and signaling moieties (e.g., fluorophores) are attached.

The ability of oxalamides to participate in specific hydrogen bonding interactions can be exploited for the recognition of biological targets. For instance, oxalamide derivatives have been investigated as inhibitors of various enzymes, where the oxalamide core mimics the peptide backbone and interacts with the enzyme's active site. google.com The substituents on the oxalamide can be tailored to achieve high affinity and selectivity for the target protein.

In the context of biosensors, the oxalamide framework can be incorporated into more complex structures, such as metal-organic frameworks (MOFs), to create sensing platforms. For example, an iron(II)-MOF based on an oxalamide ligand has been developed for the electrochemical detection of glucose. mdpi.com This suggests that N1-cyclopentyl-N2-(1-phenylethyl)oxalamide , with its potential for specific non-covalent interactions, could be a valuable building block for the development of novel probes and sensors.

Patent Landscape and Academic Innovations Surrounding Oxalamide Structures

The versatility of the oxalamide scaffold is reflected in the broad range of patents and academic publications describing its use in various applications. The patent literature reveals a significant interest in oxalamide derivatives for both material science and pharmaceutical applications.

In the realm of material science, patents often describe the use of oxalamides as:

Organogelators: For applications in consumer products, environmental remediation, and as templates for materials synthesis.

Polymer additives: To enhance the mechanical or thermal properties of polymers.

Liquid crystal modifiers: To influence the alignment and properties of liquid crystalline materials.

In the pharmaceutical and agrochemical sectors, patents on oxalamide derivatives frequently focus on their biological activities, including:

Enzyme inhibitors: Targeting a wide range of enzymes involved in various diseases. google.com

Agrochemicals: As herbicides, fungicides, or insecticides.

Therapeutic agents: For a variety of conditions, leveraging the ability of the oxalamide core to act as a bioisostere for peptide bonds.

Academic innovations continue to expand the applications of oxalamide-based systems. Recent research has focused on the development of "smart" materials that respond to external stimuli, such as light or pH, and the creation of complex supramolecular architectures with advanced functions. The exploration of chiral oxalamides, such as those analogous to N1-cyclopentyl-N2-(1-phenylethyl)oxalamide , is a particularly active area of research, with the goal of creating materials with unique chiroptical properties and applications in asymmetric synthesis and sensing.

The table below provides a snapshot of the patent landscape for oxalamide derivatives, highlighting the diversity of their applications.

| Patent Number | Title | Application Area | Key Features of Oxalamide Derivative |

| US 6,291,559 B1 | Oxalamide derivatives and their use as fungicides | Agrochemicals | Substituted N-phenyl-N'-alkoxy oxalamides |

| EP 1 127 883 A2 | Oxamides as IMPDH inhibitors | Pharmaceuticals | N-aryl-N'-(substituted-aryl)oxalamides for immunosuppression google.com |

| US 2011/0245388 A1 | Low molecular weight organic gelators | Materials Science | Amino acid-based oxalamides for gelling organic liquids |

Future Directions and Translational Research Potential

Emerging Biological Targets for Oxalamide-Based Therapeutics

The oxalamide chemical moiety has been identified as a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, the exploration of novel biological targets is a key step in unlocking its therapeutic potential. Based on the activities of structurally related compounds, several emerging targets can be postulated.

In the realm of oncology, the unique structural features of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide may allow it to interact with specific cancer-associated molecules. discoveryontarget.com For instance, certain oxalamide derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The cyclopentyl and phenylethyl groups of the compound could potentially be optimized to fit into the ATP-binding pocket of specific kinases, leading to targeted inhibition of tumor growth.

Furthermore, the global health challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antiviral agents. Oxalamides have shown promise in this area, and N1-cyclopentyl-N2-(1-phenylethyl)oxalamide could be evaluated against a panel of clinically relevant pathogens. ontosight.ai Its mechanism of action might involve the inhibition of essential microbial enzymes or the disruption of bacterial cell wall formation.

Table 1: Postulated Biological Targets for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | The oxalamide scaffold can be adapted to fit into ATP-binding sites of kinases. |

| Apoptosis Regulators (e.g., Bcl-2 family) | Some small molecules can modulate protein-protein interactions to induce cancer cell death. | |

| Infectious Diseases | Bacterial DNA Gyrase | Inhibition of this enzyme is a validated antibacterial strategy. |

| Viral Proteases (e.g., HIV protease) | Blocking viral replication by inhibiting key enzymes. ontosight.ai | |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | The phenylethyl moiety is a feature in some MAO inhibitors. |

Integration of Artificial Intelligence and Machine Learning in Oxalamide Drug Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the identification and optimization of new drug candidates. nih.govnih.gov For N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, these computational tools offer a powerful approach to explore its therapeutic potential more efficiently.

Machine learning algorithms can be trained on large datasets of known oxalamide compounds and their biological activities to predict the potential targets and efficacy of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide. researchgate.net This in silico screening can prioritize experimental testing, saving valuable time and resources. crimsonpublishers.com For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of oxalamide derivatives with their biological effects, allowing for the virtual design of more potent analogs of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide.

Furthermore, generative AI models can design novel oxalamide-based molecules with desired pharmacological properties. oxfordglobal.com By inputting specific criteria, such as high binding affinity for a particular target and favorable drug-like properties, these algorithms can propose new chemical structures for synthesis and testing. This approach can significantly expand the chemical space around the N1-cyclopentyl-N2-(1-phenylethyl)oxalamide scaffold.

Development of Multi-Targeted Ligands Based on the Oxalamide Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov The "one drug-one target" paradigm has shown limitations in treating such multifactorial conditions. researchgate.net Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy. mdpi.comresearchgate.net

The oxalamide scaffold, with its modular nature, is well-suited for the design of MTDLs. nih.gov The N1-cyclopentyl and N2-(1-phenylethyl) substituents of the parent compound can be systematically modified to incorporate pharmacophores that recognize different biological targets. For instance, in the context of Alzheimer's disease, one could envision a molecule that combines the core structure of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide with a moiety known to inhibit acetylcholinesterase, a key enzyme in neurotransmission. This dual-action ligand could potentially offer superior efficacy compared to single-target drugs.

The development of such MTDLs requires a deep understanding of the structure-activity relationships for each target. Computational modeling and structural biology will be instrumental in rationally designing these multi-functional molecules. mdpi.com

Challenges and Opportunities in Oxalamide Research

Despite the promising potential of the oxalamide scaffold, several challenges must be addressed to advance compounds like N1-cyclopentyl-N2-(1-phenylethyl)oxalamide towards clinical application. A primary hurdle is the optimization of pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability. hilarispublisher.comnih.gov Poor drug-like characteristics can lead to the failure of otherwise potent compounds in preclinical development.

Another significant challenge is the potential for off-target effects and toxicity. Thorough preclinical safety and toxicology studies are essential to ensure that any therapeutic benefits outweigh the risks. The vastness of chemical space also presents a challenge, as synthesizing and testing all possible derivatives of the oxalamide scaffold is not feasible. hilarispublisher.com

However, these challenges are accompanied by significant opportunities. Advances in synthetic chemistry are enabling the more efficient and diverse synthesis of oxalamide libraries. hilarispublisher.com High-throughput screening technologies allow for the rapid evaluation of large numbers of compounds against various biological targets. Furthermore, a deeper understanding of disease biology is revealing new and druggable targets for which oxalamide-based therapeutics could be developed. rsc.org The integration of AI and ML into the drug discovery pipeline also presents a major opportunity to navigate the complexities of drug design and optimization more effectively. crimsonpublishers.com

Q & A

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

The synthesis of oxalamide derivatives typically involves coupling cyclopentylamine and phenylethylamine with oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : React cyclopentylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate N1-cyclopentyl oxalyl chloride .

- Second coupling : Introduce 1-phenylethylamine under basic conditions (e.g., triethylamine) to form the final oxalamide.

- Optimization : Lower temperatures (0–10°C) minimize side reactions like hydrolysis, while polar aprotic solvents (e.g., DMF) enhance reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for >95% purity .

Q. How can the molecular structure and stereochemistry of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity. For example, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.0 ppm, while the phenylethyl aromatic protons resonate at δ 7.2–7.4 ppm .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks. Oxalamides often form intramolecular H-bonds between amide protons and carbonyl oxygens, stabilizing planar conformations .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 317.19) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values <50 µg/mL suggesting potential .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC50 values <10 µM indicate strong inhibition .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess selectivity (therapeutic index >10 preferred) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopentyl and phenylethyl groups influence reactivity in nucleophilic substitution reactions?

- Electronic Effects : The cyclopentyl group’s electron-donating nature stabilizes the oxalamide’s carbonyl electrophilicity, slowing hydrolysis but enhancing interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets) .

- Steric Hindrance : The bulky phenylethyl substituent restricts rotational freedom, favoring a trans-amide conformation. This reduces undesired side reactions (e.g., ring-opening) but may limit solubility in aqueous media .

- Substitution Reactions : Under basic conditions (K2CO3/DMF), the phenylethyl group’s ortho-position can undergo halogenation (e.g., Br2/FeCl3) for SAR studies .

Q. How should researchers address contradictions in biological activity data across structurally similar oxalamides?

- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability. For example, conflicting MIC values for P. aeruginosa may arise from differences in bacterial efflux pump expression .

- Structural Analog Comparison : Compare with N1-cyclopentyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide and N1-cyclopentyl-N2-(2-(4-fluorophenyl)ethyl)oxalamide . Hydrophobic substituents (e.g., fluorophenyl) often enhance membrane permeability but reduce water solubility.

- Mechanistic Studies : Use SPR (surface plasmon resonance) to quantify binding affinities for targets like β-lactamases, resolving discrepancies in inhibition potency .

Q. What computational methods are effective for predicting binding modes with enzymes like cyclooxygenase-2 (COX-2)?

- Molecular Docking (AutoDock Vina) : Simulate interactions between the oxalamide’s carbonyl groups and COX-2’s Arg120/Val523 residues. A docking score <−7.0 kcal/mol suggests strong binding .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- QM/MM Calculations : Evaluate charge distribution at the oxalamide core; the N-cyclopentyl group’s electron density may polarize the amide bond, enhancing H-bonding with Tyr355 .

Q. What strategies mitigate hydrolysis of the oxalamide bond under physiological conditions?

- Prodrug Design : Mask the amide as a tert-butyl carbamate, which is cleaved enzymatically in vivo .

- Stabilizing Additives : Include 0.1% BSA in buffer solutions to reduce non-specific hydrolysis .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce electrophilicity of the carbonyl carbon .

Methodological Recommendations

Q. How should researchers analyze thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2. A decomposition onset >200°C indicates suitability for high-temperature reactions .

- DSC (Differential Scanning Calorimetry) : Identify melting points (expected range: 180–220°C) and exothermic degradation peaks .

- GC-MS : Detect volatile decomposition products (e.g., cyclopentanol at m/z 86) to infer cleavage mechanisms .

Q. What chromatographic techniques resolve enantiomeric impurities in the final product?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min). The (R)- and (S)-phenylethyl enantiomers elute at 12.3 and 14.7 min, respectively .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with reference standards .

Q. How can researchers validate interactions with serum proteins (e.g., albumin) for pharmacokinetic studies?

- Equilibrium Dialysis : Incubate compound with 4% HSA at 37°C for 24 h. A protein binding ratio >90% suggests prolonged circulation .

- Fluorescence Quenching : Monitor tryptophan emission at 340 nm (λex 295 nm). A Stern-Volmer constant (Ksv) >10^4 M⁻¹ indicates strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.